Dioctylnitrosamine

Overview

Description

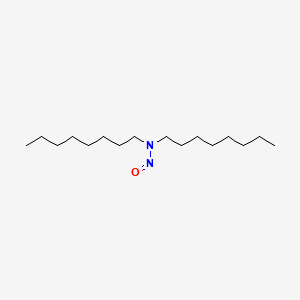

Dioctylnitrosamine is a member of the N-nitrosamine family, which is known for its potent carcinogenic properties. These compounds are characterized by the presence of a nitroso group attached to an amine. This compound, specifically, is an organic compound where the nitroso group is bonded to an octylamine moiety. N-nitrosamines are found in various environments, including food, water, and pharmaceuticals, and have been the subject of extensive research due to their health implications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dioctylnitrosamine can be synthesized through the nitrosation of dioctylamine. This process typically involves the reaction of dioctylamine with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is carried out under acidic conditions and at low temperatures to prevent the decomposition of the nitrosamine.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature and concentration .

Chemical Reactions Analysis

Types of Reactions: Dioctylnitrosamine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of nitroso oxides.

Reduction: Reduction of this compound can yield secondary amines.

Substitution: The nitroso group can be substituted by other nucleophiles under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can react with this compound under basic conditions.

Major Products:

Oxidation: Nitroso oxides.

Reduction: Secondary amines.

Substitution: Various substituted amines or thiols

Scientific Research Applications

Chemical Research Applications

Dioctylnitrosamine serves as a model compound in chemical research to study the reactivity and mechanisms of N-nitrosamines. It is particularly useful in:

- Mechanistic Studies : Investigating how nitrosamines interact with biological molecules and the resulting biochemical pathways.

- Analytical Chemistry : Developing methods for detecting nitrosamines in environmental samples and pharmaceuticals, which is crucial for ensuring product safety.

Biological Research Applications

In biological research, this compound has been instrumental in understanding the biological effects of nitrosamines, particularly their carcinogenicity. Key areas of focus include:

- Carcinogenesis Studies : this compound is often used in animal models to induce liver cancer, allowing researchers to study the progression of hepatocellular carcinoma (HCC) and the underlying molecular mechanisms involved. For example, studies have shown that administration of this compound leads to severe liver damage characterized by neutrophilic infiltration and necrosis, making it a valuable tool for studying liver cancer pathogenesis .

- Gene Expression Analysis : Research involving this compound has led to significant insights into gene expression changes associated with cancer development. Transcriptome analyses reveal that this compound induces alterations in genes related to cancer signaling pathways, which can be reversed by dietary interventions .

Medical Research Applications

In medical research, this compound is utilized to explore potential therapeutic strategies and drug safety:

- Drug Safety Testing : The compound is employed in studies assessing the safety of pharmaceuticals by evaluating nitrosamine impurities that may arise during drug synthesis or storage .

- Cancer Therapeutics : Investigations into dietary restrictions and their protective effects against this compound-induced carcinogenesis have opened avenues for developing dietary-based interventions in cancer prevention .

Comprehensive Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemical Research | Model compound for N-nitrosamine studies | Insights into reactivity and mechanisms |

| Biological Research | Induction of liver cancer in animal models | Characterization of liver damage and cancer pathways |

| Medical Research | Drug safety testing and therapeutic interventions | Identification of nitrosamine impurities |

Case Studies

- Hepatocarcinogenesis Model : In a study using mice treated with this compound, researchers observed significant liver damage leading to cancer. The findings highlighted the compound's role in inducing oxidative stress and inflammation, which are critical factors in cancer development .

- Gene Expression Alterations : A comprehensive transcriptome analysis revealed that dietary restriction could mitigate gene expression changes induced by this compound, suggesting potential dietary strategies for cancer prevention .

- Carcinogenic Mechanisms : Studies have demonstrated that this compound undergoes metabolic activation via cytochrome P450 enzymes, forming reactive intermediates that alkylate DNA, leading to mutations associated with cancer .

Mechanism of Action

The carcinogenicity of dioctylnitrosamine is primarily due to its metabolic activation. The compound undergoes enzymatic α-hydroxylation, typically mediated by cytochrome P450 enzymes, leading to the formation of an unstable intermediate. This intermediate can decompose to form a diazonium ion, which is a potent DNA alkylating agent. The resulting DNA damage can lead to mutations and cancer .

Comparison with Similar Compounds

- N-nitrosodimethylamine (NDMA)

- N-nitrosodiethylamine (NDEA)

- N-nitrosodibutylamine (NDBA)

Comparison: Dioctylnitrosamine is unique due to its longer alkyl chain compared to other nitrosamines like NDMA and NDEA. This structural difference can influence its physical properties, reactivity, and biological effects. For instance, the longer alkyl chain in this compound may result in different metabolic pathways and a distinct profile of DNA adducts compared to shorter-chain nitrosamines .

Biological Activity

Dioctylnitrosamine (DONA) is a chemical compound known for its significant biological activity, particularly in the context of carcinogenesis and liver toxicity. This article delves into the biological mechanisms, effects on cellular processes, and protective strategies against its harmful impacts, drawing upon various research findings and case studies.

Overview of this compound

DONA is a nitrosamine compound that has been studied for its potential role in inducing cancer, particularly hepatocellular carcinoma (HCC). Its biological activity is primarily linked to its ability to induce oxidative stress, inflammation, and alterations in cellular proliferation.

- Carcinogenicity : DONA is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins, resulting in mutagenesis and tumorigenesis. Studies have shown that DONA exposure leads to significant increases in liver lipid peroxidation and oxidative stress markers, contributing to hepatocarcinogenesis .

- Cell Cycle Regulation : Research indicates that DONA disrupts normal cell cycle regulation. It promotes the expression of cell cycle regulatory proteins such as cyclin D1 and E1, facilitating increased proliferation of hepatocytes. In diabetic models, the proliferative response to DONA is significantly heightened, suggesting that metabolic conditions can exacerbate its effects .

- Inflammation : DONA exposure is associated with elevated levels of inflammatory markers and oxidative stress in liver tissues. The compound induces early oxidative stress and inflammation, which are critical factors in the progression of liver diseases .

Table 1: Effects of this compound on Liver Function and Cell Proliferation

Case Studies

- Dietary Restriction Study : A study utilizing a mouse model demonstrated that dietary restriction significantly mitigated the effects of DONA-induced HCC by reducing tumor size and enhancing apoptosis in liver tissues. Transcriptome analysis revealed that dietary restriction reversed many gene expression changes caused by DONA, indicating a protective mechanism at the molecular level .

- Antioxidant Supplementation : Research investigating the effects of glutathione (GSH) and selenium (Se) supplementation found that these antioxidants effectively reduced the severity of liver damage induced by DONA. The study reported significant improvements in liver function markers and a decrease in oxidative stress levels among treated groups .

- Ginger Extract Protective Effects : A study highlighted the protective role of ginger extract against DONA-induced oxidative stress and inflammation in rat models. The extract was shown to enhance Nrf2 activation, a key regulator of antioxidant responses, thus mitigating cellular damage .

Q & A

Basic Research Questions

Q. How should researchers design experiments to detect Dioctylnitrosamine in pharmaceutical or environmental samples?

Methodological Answer: Begin with a literature review to identify structural analogs of this compound and their detection methods, as structural similarity aids in extrapolating analytical conditions . Use Gas Chromatography with Nitrogen Phosphorus Detection (GC-NPD) for preliminary screening due to its sensitivity to nitrosamines . Validate findings with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for specificity, especially in complex matrices. Include spike-and-recovery experiments to assess method accuracy, and calibrate using certified reference materials where available.

Q. What factors influence the formation of this compound during chemical synthesis or storage?

Methodological Answer: Key factors include:

- Amine substrate structure : Secondary amines with branched alkyl chains (like dioctylamine) are more prone to nitrosation .

- Nitrosating agents : Presence of nitrites/nitrates and acidic conditions (pH 3–4) accelerates formation .

- Temperature and time : Elevated temperatures and prolonged storage increase yield.

Experimental designs should incorporate controlled variations of these parameters to quantify their impact, using kinetic modeling to predict formation rates under different conditions.

Q. What are the best practices for conducting a risk assessment of this compound in drug development?

Methodological Answer: Adopt a tiered approach:

Supplier questionnaires : Screen raw materials for nitrosamine contamination risks, focusing on amine precursors and nitrite usage in supplier processes .

Probabilistic modeling : Estimate exposure thresholds using structure-activity relationship (SAR) models and read-across data from structurally similar nitrosamines .

Analytical verification : Test batches using GC-MS or LC-HRMS (High-Resolution Mass Spectrometry) to confirm absence or quantify levels below acceptable limits (e.g., ≤1 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s carcinogenic potency across studies?

Methodological Answer: Address contradictions through:

- Dose-response meta-analysis : Pool data from in vivo/in vitro studies to identify confounders (e.g., metabolic activation differences between species) .

- Mechanistic studies : Use genotoxicity assays (Ames test, Comet assay) to assess DNA adduct formation, and cross-validate with computational toxicology tools like QSAR (Quantitative Structure-Activity Relationship) .

- Matrix effect evaluation : Check for interference from co-eluting compounds in analytical setups, which may lead to false positives/negatives .

Q. What advanced analytical strategies mitigate challenges in quantifying this compound at trace levels?

Methodological Answer:

- High-resolution MS : Use LC-HRMS (e.g., Orbitrap) to distinguish this compound from isobaric interferences in complex matrices .

- Isotope dilution : Employ deuterated or ¹⁵N-labeled internal standards to correct for recovery losses during sample preparation .

- Non-targeted screening : Apply machine learning algorithms to raw MS data to identify unknown nitrosamine derivatives .

Q. How can synthetic pathways be modified to prevent this compound formation without compromising yield?

Methodological Answer:

- Scavenging agents : Introduce ascorbic acid or α-tocopherol to quench nitrosating agents during synthesis .

- Process optimization : Replace secondary amine precursors with tertiary amines or amides, which are less reactive toward nitrosation .

- Real-time monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy to detect early formation and adjust reaction parameters dynamically .

Q. What ethical and regulatory considerations arise when publishing conflicting data on this compound’s toxicity?

Methodological Answer:

- Transparency in reporting : Disclose all experimental conditions (e.g., purity of reagents, storage conditions) to enable reproducibility .

- Data anonymization : If human data are involved, apply de-identification protocols to comply with GDPR or HIPAA .

- Pre-registration : Submit study designs to platforms like OSF (Open Science Framework) to mitigate publication bias and enhance credibility .

Q. Methodological Frameworks for Research Design

Q. How can the PICOT framework be adapted to structure research on this compound’s mechanistic toxicology?

Example Application :

- Population (P) : Rodent models (e.g., Sprague-Dawley rats).

- Intervention (I) : Chronic exposure to 0.1–10 ppm this compound.

- Comparison (C) : Control group exposed to vehicle-only.

- Outcome (O) : Incidence of hepatocellular carcinoma over 24 months.

- Time (T) : Longitudinal study spanning carcinogenesis phases .

Q. What criteria (e.g., FINER) ensure research questions on this compound are feasible and impactful?

Guidance :

- Feasible : Ensure access to analytical infrastructure (e.g., HRMS) and sufficient sample sizes.

- Novel : Investigate understudied pathways (e.g., epigenetic effects via DNA methylation).

- Ethical : Adhere to 3R principles (Replacement, Reduction, Refinement) in animal studies.

- Relevant : Align with regulatory priorities, such as EMA’s nitrosamine mitigation guidelines .

Properties

IUPAC Name |

N,N-dioctylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34N2O/c1-3-5-7-9-11-13-15-18(17-19)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYCLWANFMDRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212743 | |

| Record name | N-Nitroso-N-octyl-1-octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6335-97-3 | |

| Record name | N-Nitroso-N-octyl-1-octanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6335-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrosodi-N-octylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006335973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctylnitrosamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Nitroso-N-octyl-1-octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.